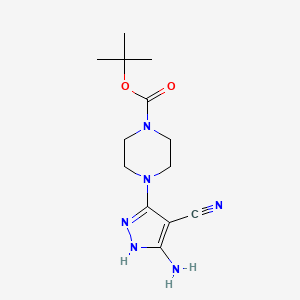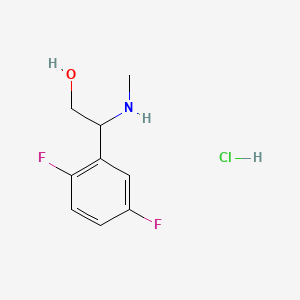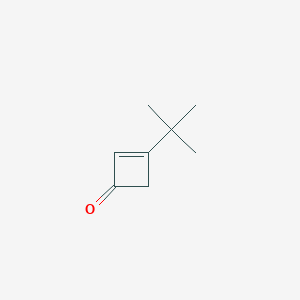
tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with piperazine under specific conditions . The reaction is carried out in ethanol with the addition of DMSO and sodium hydroxide, followed by the dropwise addition of hydrogen peroxide at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amine derivatives of the cyano group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate is explored for its potential biological activities, including antimicrobial and anticancer properties .
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals due to its diverse reactivity and functional groups .
Wirkmechanismus
The exact mechanism of action for tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pyrazole moiety can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate
Comparison: While these compounds share similar core structures, the presence of different substituents can significantly alter their chemical reactivity and biological activity. For instance, the cyano group in tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate introduces additional reactivity compared to its analogs .
Conclusion
This compound is a compound of considerable interest in various fields of research due to its complex structure and potential applications. Its synthesis, reactivity, and applications in scientific research make it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
C13H20N6O2 |
|---|---|
Molekulargewicht |
292.34 g/mol |
IUPAC-Name |
tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N6O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-9(8-14)10(15)16-17-11/h4-7H2,1-3H3,(H3,15,16,17) |
InChI-Schlüssel |
BFXWREKNLXDGRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)

![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)
![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)
![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)



